N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
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Overview
Description
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a 4-fluorophenyl group attached to the pteridine core. Pteridine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activities against various cancer cell lines .
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines .
Biochemical Pathways
Related compounds have been shown to inhibit angiogenesis and p-glycoprotein efflux pump activity , which are crucial pathways in cancer progression.
Result of Action
Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Attachment of the Benzo[d][1,3]dioxole to the Pteridine Core: The benzo[d][1,3]dioxole moiety is then attached to the pteridine core through a nucleophilic substitution reaction.
Introduction of the 4-Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., NaOH, K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-chlorophenyl)pteridine-2,4-diamine
- N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-methylphenyl)pteridine-2,4-diamine
Uniqueness
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHJWIMABZUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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